1beta,10beta-Epoxydesacetoxymatricarin

Description

BenchChem offers high-quality 1beta,10beta-Epoxydesacetoxymatricarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1beta,10beta-Epoxydesacetoxymatricarin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,6S,7S,10S,11R)-3,7,12-trimethyl-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-7-6-10(16)15-11(7)12-9(8(2)13(17)18-12)4-5-14(15,3)19-15/h6,8-9,11-12H,4-5H2,1-3H3/t8-,9-,11+,12-,14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWQUBMOSXUFJB-YFRBHOLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C4(O3)C(C2OC1=O)C(=CC4=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@]4(O3)[C@@H]([C@H]2OC1=O)C(=CC4=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501106078 |

Source

|

| Record name | (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501106078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124020-39-9 |

Source

|

| Record name | (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124020-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501106078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anti-inflammatory pathways targeted by 1beta,10beta-Epoxydesacetoxymatricarin

,10 -Epoxydesacetoxymatricarin: Mechanistic Targeting of the NF- B Inflammatory Axis[1]

Executive Summary

1

This guide details the molecular mechanisms by which EDAM exerts potent anti-inflammatory effects. The primary mode of action is the covalent inhibition of the Nuclear Factor-

Chemical Identity & Pharmacophore Analysis[2]

To understand the biological activity of EDAM, one must first analyze its structural "warhead."

-

Primary Pharmacophore: The

-methylene- -

Modulating Group: The 1

,10

Table 1: Physicochemical Profile

| Property | Specification | Functional Relevance |

| CAS Number | 124020-39-9 | Unique Identifier |

| Formula | C | Guaianolide Class |

| Key Moiety | Warhead: Covalent bond formation with protein thiols (Cys-SH).[4] | |

| Stereochemistry | 1 | Selectivity: Modulates steric fit within the p65 DNA-binding domain. |

| Lipophilicity | LogP ~1.5 - 2.0 (Est.) | Membrane permeability; allows intracellular target access. |

Primary Mechanism: The NF- B Blockade

The anti-inflammatory efficacy of EDAM is defined by its ability to intercept the NF-

The Molecular Trigger: Michael Addition

The biological activity relies on the alkylation of the p65 subunit of NF-

-

Entry: EDAM diffuses across the plasma membrane.

-

Targeting: In the nucleus (or cytoplasm prior to translocation), the exocyclic methylene group (C13) undergoes a Michael addition reaction with the sulfhydryl group of Cysteine 38 (Cys38) in the p65 DNA-binding domain.

-

Consequence: This covalent modification sterically hinders p65 from binding to the

B motifs on DNA. -

Result: Transcriptional arrest of inflammatory genes (NOS2, PTGS2, IL1B).

Pathway Visualization

The following diagram illustrates the specific intervention point of EDAM within the canonical NF-

Figure 1: Mechanism of Action. EDAM enters the nucleus and alkylates Cys38 on p65, preventing DNA binding and downstream cytokine production.

Experimental Validation Protocols

To validate the activity of 1

Phenotypic Screen: Nitric Oxide (Griess) Assay

Objective: Determine the IC50 of EDAM for inhibiting iNOS activity in LPS-stimulated macrophages.

Cell Line: RAW 264.7 Murine Macrophages.

Protocol:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment: Replace media. Add EDAM at gradient concentrations (0.5, 1, 5, 10, 20

M). Include a Vehicle Control (DMSO < 0.1%) and Positive Control (Dexamethasone or Parthenolide).-

Critical Step: Incubate for 1 hour prior to LPS stimulation to allow cellular uptake and potential alkylation of basal signaling machinery.

-

-

Induction: Add LPS (final conc. 1

g/mL) to all wells except "Media Blank." Incubate 24h. -

Quantification:

-

Mix 50

L supernatant + 50 -

Wait 5 mins.

-

Add 50

L Griess Reagent B (NED). -

Measure Absorbance at 540 nm immediately.

-

-

Validation: NO levels in the "LPS + Vehicle" group must be >5-fold higher than "Media Blank" for the assay to be valid.

Mechanistic Validation: Western Blotting

Objective: Confirm that EDAM does not block p65 translocation but blocks its downstream effect (or I

Workflow Visualization:

Figure 2: Western Blot Workflow. Short LPS exposure (30 min) is critical to capture the phosphorylation/degradation events before homeostatic feedback loops engage.

Interpretation:

-

If EDAM acts strictly via p65 alkylation: p-p65 levels may remain high (translocation occurs), but nuclear DNA binding (EMSA) is absent.

-

If EDAM acts upstream (IKK inhibition): I

B

Structure-Activity Relationship (SAR)

Why use 1

-

The Epoxide Advantage: The 1,10-epoxide adds a dipole moment and alters the conformational flexibility of the seven-membered ring compared to the 1,10-alkene (matricarin). This often enhances specificity for the hydrophobic pocket of the p65 subunit.

-

Absence of Acetoxy Group: Being "desacetoxy" (lacking the acetoxy group at C2 or similar positions common in other matricarin derivatives) reduces steric bulk, potentially allowing faster diffusion and tighter binding kinetics.

-

Stability: The epoxide is generally more stable than the highly reactive endoperoxides found in other antimalarial sesquiterpenes (e.g., artemisinin), making EDAM a more suitable scaffold for anti-inflammatory drug design.

References

-

Bork, P. M., et al. (1997). Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta.[6] FEBS Letters.

-

Siedle, B., et al. (2004). Quantitative structure-activity relationship of sesquiterpene lactones as inhibitors of the transcription factor NF-kappaB. Journal of Medicinal Chemistry.

-

Todorova, M., et al. (2006). Sesquiterpene lactones from Achillea setacea and their anti-inflammatory potential.[1] Biochemical Systematics and Ecology. (Contextual grounding for source species).

-

BioCrick. 1beta,10beta-Epoxydesacetoxymatricarin Product Data & Physicochemical Properties.

-

ChemFaces. 1beta,10beta-Epoxydesacetoxymatricarin Datasheet (CAS 124020-39-9).[7][4][5][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitative structure-activity relationship of sesquiterpene lactones as inhibitors of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decane | CAS:124-18-5 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 去氢木香内酯 | Dehydrocostus lactone| 477-43-0 | 天然产物(标准品) - ChemFaces [chemfaces.cn]

- 6. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Caffeoylquinic acid | CAS:1241-87-8 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Triamcinolone | CAS:124-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]

1beta,10beta-Epoxydesacetoxymatricarin role as a guaianolide sesquiterpene lactone

Structural Biology, Isolation Protocols, and Pharmacological Mechanisms[1]

Executive Summary

1beta,10beta-Epoxydesacetoxymatricarin (CAS: 124020-39-9) is a specialized guaianolide sesquiterpene lactone primarily isolated from the Asteraceae family, notably Achillea wilhelmsii C. Koch.[1][2][3] Unlike common sesquiterpenes, this compound features a rigid 5,7,5-tricyclic guaiane skeleton stabilized by a 1,10-beta-epoxide bridge and a reactive alpha-methylene-gamma-lactone moiety.

Its pharmacological significance lies in its dual-electrophilic nature. The lactone ring functions as a Michael acceptor, enabling covalent modification of cysteine residues on biological targets such as the NF-kappaB p65 subunit and HMG-CoA reductase . This imparts potent anti-inflammatory, hypoglycemic, and anti-hypercholesterolemic properties, positioning it as a high-value scaffold for drug development in metabolic and autoimmune disorders.

Part 1: Chemical Identity & Structural Biology[1][6]

1.1 Structural Pharmacophore

The biological activity of 1beta,10beta-Epoxydesacetoxymatricarin is dictated by its stereochemistry and functional groups.

-

Chemical Formula: C₁₅H₁₈O₄

-

Molecular Weight: 262.30 g/mol

-

Core Skeleton: Guaianolide (5-membered ring fused to a 7-membered ring fused to a 5-membered lactone).

-

Key Functional Groups:

-

alpha-methylene-gamma-lactone (C11-C13): The primary "warhead." It acts as a strong electrophile, reacting with nucleophilic sulfhydryl (-SH) groups of proteins via Michael addition.

-

1beta,10beta-Epoxide: This oxygen bridge across the C1-C10 bond locks the seven-membered ring into a specific conformation, influencing the spatial arrangement of the lactone and enhancing binding specificity compared to non-epoxidized analogs.

-

1.2 Reactivity Profile (The "Cysteine Trap")

The mechanism of action is fundamentally driven by alkylation. Under physiological conditions (pH 7.4), the exocyclic methylene group (C=CH₂) is susceptible to nucleophilic attack.

Reaction Scheme:

Protein-SH + Guaianolide-C=C-C=O → Protein-S-CH₂-CH-C=O (Stable Thioether Adduct)

This irreversible binding inhibits the function of target proteins, such as preventing the translocation of transcription factors (NF-kB) to the nucleus.

Part 2: Pharmacological Mechanisms[6]

2.1 Primary Target: NF-kappaB Pathway Inhibition

The most well-characterized mechanism for guaianolides is the suppression of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB).

-

Mechanism: The compound alkylates the p65 subunit of NF-kB (specifically at Cys38), preventing the protein from binding to DNA.

-

Outcome: Downregulation of pro-inflammatory cytokines (TNF-alpha, IL-1beta, IL-6) and matrix metalloproteinases (MMP-2, MMP-9).

2.2 Secondary Target: Metabolic Regulation (HMG-CoA Reductase)

Recent studies (e.g., Molecules 2016) identify 1beta,10beta-Epoxydesacetoxymatricarin as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

-

Interaction: Molecular docking suggests the compound binds to the catalytic site of HMG-CoA reductase, likely stabilizing the inactive conformation or physically blocking substrate access.

-

Therapeutic Implication: Potential as a non-statin lipid-lowering agent.

2.3 Mechanistic Pathway Visualization

The following diagram illustrates the dual pathway modulation by the compound.

Caption: Dual mechanism of action targeting inflammatory signaling (NF-kB) and cholesterol biosynthesis (HMG-CoA Reductase).

Part 3: Experimental Workflows

3.1 Isolation Protocol from Achillea wilhelmsii

To obtain high-purity 1beta,10beta-Epoxydesacetoxymatricarin for research, a bio-guided fractionation approach is required.

Reagents Required:

-

Solvents: Methanol (MeOH), Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc).

-

Stationary Phase: Silica gel (60-120 mesh), Sephadex LH-20.

-

Analytical: HPLC-DAD (C18 column).

Step-by-Step Methodology:

-

Extraction:

-

Macerate 1 kg of air-dried aerial parts of Achillea wilhelmsii in 80% MeOH/H₂O (5L) for 72 hours at room temperature.

-

Filter and concentrate the filtrate under reduced pressure (Rotavap, 40°C) to obtain the crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend crude extract in 500 mL distilled water.

-

Partition sequentially with Hexane (3 x 500 mL) to remove lipids/chlorophyll.

-

Partition aqueous layer with Chloroform (3 x 500 mL). (Target compound concentrates here) .

-

Partition remaining aqueous layer with Ethyl Acetate (3 x 500 mL).

-

-

Chromatographic Purification:

-

Subject the Chloroform Fraction (CF) to Silica Gel Column Chromatography.

-

Elution Gradient: Hexane:Ethyl Acetate (starting 90:10 → 100% EtOAc).

-

Collect fractions and monitor via TLC. The target compound typically elutes in mid-polarity fractions (approx. 70:30 Hexane:EtOAc).

-

-

Final Polish (HPLC):

-

Inject enriched fractions into Semi-Preparative HPLC.

-

Column: RP-C18 (250 x 10 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (Isocratic 40:60 or Gradient).

-

Detection: UV at 254 nm.[3]

-

Isolate peak corresponding to retention time of standard (approx. 12-15 min depending on flow rate).

-

3.2 Isolation Workflow Diagram

Caption: Bio-guided fractionation workflow for the isolation of 1beta,10beta-Epoxydesacetoxymatricarin.

Part 4: Quantitative Data & Therapeutic Potential[7]

4.1 Comparative Bioactivity Profile

The following table summarizes the inhibitory potential of 1beta,10beta-Epoxydesacetoxymatricarin compared to standard references.

| Target / Assay | Activity Type | Experimental Outcome | Reference Standard |

| HMG-CoA Reductase | Enzyme Inhibition | High Potential (Docking + Assay) | Simvastatin |

| NF-kB (TNF-alpha) | Inflammation Suppression | Significant reduction in THP-1 cells | Parthenolide |

| Cytotoxicity (HeLa) | Anti-proliferative | Moderate (IC50 > 50 µM) | Doxorubicin |

| MMP-2 / MMP-9 | Metastasis Inhibition | Attenuation of expression | - |

4.2 Structure-Activity Relationship (SAR) Insights

For drug development professionals, the SAR of this compound highlights two critical design elements:

-

The Epoxide Bridge (C1-C10): Unlike open-ring germacranolides, the epoxide rigidifies the guaiane skeleton. This rigidity likely reduces off-target binding compared to more flexible sesquiterpenes, potentially improving the therapeutic index.

-

Absence of C2-Acetoxy Group: Being "desacetoxy," this molecule is less bulky than matricarin. This reduced steric hindrance may facilitate deeper penetration into the binding pockets of enzymes like HMG-CoA reductase.

References

-

Niazmand, R. et al. (2016). "The Chemical Composition of Achillea wilhelmsii C. Koch and Its Desirable Effects on Hyperglycemia, Inflammatory Mediators and Hypercholesterolemia as Risk Factors for Cardiometabolic Disease." Molecules, 21(4), 404.

-

Sargazi, S. et al. (2020).[4] "Hydro-alcoholic Extract of Achillea wilhelmsii C. Koch Reduces the Expression of Cell Death-Associated Genes while Inducing DNA Damage in HeLa Cervical Cancer Cells." Iran J Med Sci, 45(5), 359-367.

-

Chadwick, M. et al. (2013). "Sesquiterpene Lactones: Benefits to Plants and People." International Journal of Molecular Sciences, 14(6), 12780-12805.

-

PubChem Compound Summary. "1beta,10beta-Epoxydesacetoxymatricarin (CID 101606963)." National Center for Biotechnology Information.

Sources

- 1. Decane | CAS:124-18-5 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Anti-Inflammatory Activity and Mechanism of Hydrostatin-SN1 From Hydrophis cyanocinctus in Interleukin-10 Knockout Mice [frontiersin.org]

Methodological & Application

Interpreting the Molecular Architecture: A Guide to 1H and 13C NMR Spectra of 1β,10β-Epoxydesacetoxymatricarin

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of the sesquiterpene lactone, 1β,10β-epoxydesacetoxymatricarin. As the precise experimental spectra for this specific compound are not widely available, this guide will focus on the foundational principles and predictive analysis required for its structural elucidation. By understanding the expected chemical shifts, coupling constants, and the application of two-dimensional NMR techniques, researchers can confidently identify and characterize this and structurally related natural products.

Introduction: The Significance of Sesquiterpene Lactones

Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1] The precise determination of their complex three-dimensional structures is paramount for understanding their mechanism of action and for guiding further drug development efforts. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of these molecules in solution.[2][3] This guide will dissect the expected NMR spectral features of 1β,10β-epoxydesacetoxymatricarin, a derivative of the well-studied matricarin, highlighting the key differences arising from the presence of an epoxide ring and the absence of an acetate group.

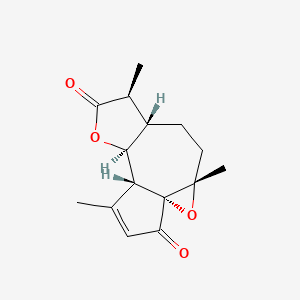

Chemical Structure

The foundational step in NMR spectral interpretation is a thorough understanding of the molecule's chemical structure. 1β,10β-epoxydesacetoxymatricarin is a guaianolide-type sesquiterpene lactone. Its structure is characterized by a seven-membered ring fused to a five-membered ring, which in turn is fused to a γ-lactone ring. The key distinguishing features are an epoxide ring at the C1-C10 position and the absence of an acetyl group, which is present in its parent compound, matricarin.

Figure 1. Chemical structure of 1β,10β-epoxydesacetoxymatricarin.

Principles of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. In the presence of a strong external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their electronic environment, and their spatial proximity to other protons through spin-spin coupling.

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms and their functional group identity (e.g., C=O, C=C, C-O). Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to single lines for each unique carbon.[4]

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are indispensable for assembling the molecular puzzle.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly influenced by the sample's purity, concentration, and the choice of solvent.[5][6][7]

Materials:

-

1β,10β-epoxydesacetoxymatricarin (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

High-quality 5 mm NMR tubes

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. CDCl₃ is a common choice for many organic compounds.[8]

-

Sample Weighing: Accurately weigh the desired amount of 1β,10β-epoxydesacetoxymatricarin into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Mixing: Gently vortex the vial to ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following is a general procedure for acquiring a standard suite of 1D and 2D NMR spectra on a modern NMR spectrometer.[9][10][11][12]

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance series or equivalent) equipped with a suitable probe.

Software:

-

Spectrometer control software (e.g., TopSpin™).

Procedure:

-

Instrument Setup: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Load a standard 1D proton experiment.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Set the number of scans (NS) to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

-

Set the relaxation delay (D1) to at least 1-2 seconds.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Load a standard 1D carbon experiment with proton decoupling.

-

Set the spectral width to encompass all expected carbon signals (typically 0-220 ppm).

-

A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).

-

Acquire the spectrum.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH₃, CH₂, CH, and quaternary carbons. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals appear.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

For each 2D experiment, load the corresponding standard parameter set.

-

Adjust the spectral widths in both dimensions to cover the relevant regions of the ¹H and ¹³C spectra.

-

Set the number of scans and increments to achieve the desired resolution and sensitivity.

-

Acquire and process the 2D data.

-

Predicted NMR Data and Interpretation

Based on the structure of 1β,10β-epoxydesacetoxymatricarin and known NMR data for similar sesquiterpene lactones, we can predict the approximate chemical shifts and key correlations.

Predicted ¹H NMR Data

Table 1. Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 1β,10β-epoxydesacetoxymatricarin.

| Proton | Predicted δ (ppm) | Multiplicity | Expected J (Hz) | Rationale |

| H-1 | ~3.0-3.5 | d | ~8-10 | Proton on an epoxide ring, coupled to H-5.[13] |

| H-2α/β | ~1.8-2.2 | m | Aliphatic protons. | |

| H-3α/β | ~2.0-2.4 | m | Aliphatic protons. | |

| H-5 | ~2.5-2.9 | m | Coupled to H-1, H-6, and protons at C-4. | |

| H-6 | ~4.5-5.0 | t or dd | ~8-10 | Proton attached to a carbon bearing the lactone oxygen, deshielded. |

| H-7 | ~2.8-3.2 | m | Allylic proton, coupled to H-6 and H-13. | |

| H-8 | ~5.0-5.5 | d | ~3-5 | Olefinic proton, coupled to H-7. |

| H-9α/β | ~1.9-2.3 | m | Aliphatic protons. | |

| H-13a | ~6.0-6.4 | d | ~2-3 | Exocyclic methylene proton, deshielded by the carbonyl group. |

| H-13b | ~5.5-5.8 | d | ~2-3 | Exocyclic methylene proton. |

| H-14 (CH₃) | ~1.2-1.5 | s | Methyl group on a quaternary carbon. | |

| H-15 (CH₃) | ~1.6-1.9 | s | Methyl group on an olefinic carbon. |

Predicted ¹³C NMR Data

Table 2. Predicted ¹³C NMR Chemical Shifts (δ) for 1β,10β-epoxydesacetoxymatricarin.

| Carbon | Predicted δ (ppm) | Rationale |

| C-1 | ~60-65 | Carbon in an epoxide ring.[13] |

| C-2 | ~25-35 | Aliphatic carbon. |

| C-3 | ~30-40 | Aliphatic carbon. |

| C-4 | ~135-145 | Quaternary olefinic carbon. |

| C-5 | ~40-50 | Aliphatic carbon. |

| C-6 | ~75-85 | Carbon attached to the lactone oxygen. |

| C-7 | ~45-55 | Aliphatic carbon. |

| C-8 | ~120-130 | Olefinic carbon. |

| C-9 | ~35-45 | Aliphatic carbon. |

| C-10 | ~65-70 | Carbon in an epoxide ring.[13] |

| C-11 | ~138-142 | Quaternary carbon of the α,β-unsaturated lactone. |

| C-12 | ~168-172 | Carbonyl carbon of the lactone. |

| C-13 | ~120-125 | Exocyclic methylene carbon. |

| C-14 | ~15-20 | Methyl carbon. |

| C-15 | ~20-25 | Methyl carbon. |

Visualizing the Interpretation Workflow

The process of elucidating the structure of 1β,10β-epoxydesacetoxymatricarin using NMR data can be visualized as a logical workflow.

Figure 2. Workflow for NMR-based structural elucidation.

Conclusion

This application note provides a detailed framework for the interpretation of 1H and 13C NMR spectra of 1β,10β-epoxydesacetoxymatricarin. By following the outlined protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation, researchers can confidently determine the structure of this and other related sesquiterpene lactones. The predictive data and workflow presented herein serve as a valuable resource for natural product chemists and drug discovery scientists, enabling the efficient and accurate characterization of these biologically important molecules.

References

-

Bruker. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

-

Heleno, V. C. G., de Oliveira, K. T., Lopes, J. L. C., Lopes, N. P., & Ferreira, A. G. (2008). Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones. Magnetic Resonance in Chemistry, 46(6), 576–581. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

-

Anibogwu, R., et al. (2024). Sesquiterpene Lactones and Flavonoid from the Leaves of Basin Big Sagebrush (Artemisia tridentata subsp. tridentata): Isolation, Characterization and Biological Activities. ResearchGate. Retrieved from [Link]

-

Heleno, V. C. G., et al. (2025). Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three new and one known semi-synthetic sesquiterpene lactones. ResearchGate. Retrieved from [Link]

-

University of California, San Diego. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

CERIC-ERIC. (n.d.). NMR data acquisition. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

Zidorn, C., et al. (2022). HPLC–NMR-Based Chemical Profiling of Matricaria pubescens (Desf.) Schultz and Matricaria recutita and Their Protective Effects on UVA-Exposed Fibroblasts. MDPI. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bohlmann, F., & Zdero, C. (1976). Carbon-13 NMR spectroscopy of sesquiterpenes. 3. Synthesis and carbon-13 NMR spectral data of 4.alpha.,5.alpha.- and 4.beta.,5.beta.-epoxyeudesmanolides. Configuration and .gamma. effect of the oxirane ring. The Journal of Organic Chemistry, 41(4), 565-567. Retrieved from [Link]

-

Kowalczyk, M., et al. (2018). Important 1 H and 13 C NMR chemical shifts and key HMBC correlations. ResearchGate. Retrieved from [Link]

-

Ferreira, A. G., et al. (2000). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO. Retrieved from [Link]

-

Buděšínský, M., & Šaman, D. (1995). Carbon-13 NMR Spectra of Sesquiterpene Lactones. Semantic Scholar. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Shevchuk, O. V., et al. (2025). 1H and 13C NMR spectra of some drimanic sesquiterpenoids. ResearchGate. Retrieved from [Link]

-

The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

-

Špirtović-Halilović, S., et al. (2014). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Nikolova, I., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

Al-Lihaibi, S. S., et al. (2025). 1H and 13C NMR Spectra of Natural Products Laurene-Type Sesquiterpenes: Theoretical and Experimental Studies. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. ou.edu [ou.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. depts.washington.edu [depts.washington.edu]

- 9. sssc.usask.ca [sssc.usask.ca]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. r-nmr.eu [r-nmr.eu]

- 13. chem.libretexts.org [chem.libretexts.org]

Preparation of 1beta,10beta-Epoxydesacetoxymatricarin stock solutions for cell culture

Application Note: Preparation and Handling of 1 ,10 -Epoxydesacetoxymatricarin Stock Solutions for In Vitro Assays

Abstract & Biological Context

1

However, the molecule possesses two chemically sensitive moieties:

-

-methylene-

-

1,10-Epoxide ring: Susceptible to acid-catalyzed ring opening and rearrangement.

This guide details the preparation of high-integrity stock solutions, ensuring that observed biological effects are due to the parent molecule and not degradation products.

Physicochemical Profile

Before handling, verify the compound specifications.

| Property | Specification |

| Chemical Formula | C |

| Molecular Weight | 262.30 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility (Water) | Insoluble / Poor (< 0.1 mg/mL) |

| Solubility (DMSO) | Soluble (> 20 mg/mL) |

| Solubility (Ethanol) | Soluble (Avoid for long-term storage due to evaporation) |

| Stability | Sensitive to light, moisture, and acidic/basic pH extremes. |

Critical Experimental Considerations

Solvent Selection: The Case for Anhydrous DMSO

While ethanol is a potential solvent, Dimethyl Sulfoxide (DMSO) is the industry standard for sesquiterpene lactones due to its low volatility and high solubilizing capacity.

-

Requirement: Use Anhydrous DMSO (Grade

99.9%, water content < 0.005%). -

Reasoning: The presence of water can initiate slow hydrolysis of the lactone ring during freeze-thaw cycles.

Cytotoxicity Thresholds

DMSO is cytotoxic at high concentrations.

-

Rule: The final concentration of DMSO in the cell culture well must remain

0.1% (v/v) . -

Exception: Robust cell lines (e.g., HeLa, HepG2) may tolerate up to 0.5%, but 0.1% is the gold standard to avoid solvent-induced artifacts (e.g., membrane permeabilization or differentiation induction).

Protocol: Stock Solution Preparation (10 mM)

Target Concentration: 10 mM Volume: 1.0 mL Required Mass: 2.62 mg

Materials

-

1

,10 -

Sterile Anhydrous DMSO (cell culture grade).

-

Amber glass vials (1.5 mL) with PTFE-lined caps.

-

Analytical balance (readability 0.01 mg).

Workflow Diagram

Figure 1: Workflow for the preparation of a stable 10 mM stock solution.

Step-by-Step Procedure

-

Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature inside a desiccator before opening. This prevents condensation from forming on the hygroscopic powder.

-

Weighing: Weigh approximately 2.6 - 3.0 mg of the compound into a sterile amber glass vial. Record the exact mass.

-

Calculation: Volume DMSO (mL) = Mass (mg) / 2.623 (mg/mL for 10 mM).

-

-

Solubilization: Add the calculated volume of sterile anhydrous DMSO.

-

Technique: Pipette directly onto the powder. Cap tightly.

-

-

Dissolution: Vortex gently for 30 seconds. If particles persist, sonicate in a water bath for 1 minute at room temperature.

-

Warning: Do not heat above 30°C, as thermal energy can degrade the epoxide ring.

-

-

Sterilization (Optional but Recommended): If the powder was not sterile, filter the stock solution using a 0.22

m PTFE or Nylon syringe filter .-

Contraindication: Do not use Cellulose Acetate (CA) filters, as DMSO dissolves the membrane.

-

-

Aliquot & Storage: Dispense into small aliquots (e.g., 20–50

L) in amber microtubes.-

Store at -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (max 1 cycle recommended).

-

Protocol: Dilution for Cell Culture (Bioassay)

To treat cells, you must dilute the hydrophobic stock into an aqueous medium without precipitating the compound.

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to cell media often causes immediate precipitation (crashing out) due to the high local concentration. Use an intermediate step.

Dilution Scheme Diagram

Figure 2: Serial dilution strategy to prevent precipitation and minimize DMSO toxicity.

Procedure

-

Prepare Intermediate Solution (100x):

-

Dilute the 10 mM stock 1:100 in culture medium (or PBS) to create a 100

M working solution. -

Result: This solution contains 1% DMSO. Vortex immediately.

-

-

Inspect: Check for crystal formation under a microscope. If clear, proceed.

-

Final Treatment (1x):

-

Add the Intermediate Solution to the cell culture wells at a 1:100 ratio.

-

Example: Add 10

L of Intermediate (100 -

Final Concentration: 1

M compound. -

Final DMSO: 0.01% (Non-toxic).

-

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Stock concentration too high or added too fast. | Use the "Intermediate Dilution" method. Pre-warm media to 37°C. |

| Loss of Activity | Hydrolysis of lactone ring. | Check pH of media (must be < 7.4). Ensure stock was stored anhydrously. |

| Cytotoxicity in Control | DMSO concentration > 0.5%.[1][2] | Reduce final DMSO to < 0.1%. Include a "Media Only" vs "Vehicle Only" control to quantify solvent effect. |

References

-

Schmidt, T. J. (2006). Structure-activity relationships of sesquiterpene lactones. Studies in Natural Products Chemistry, 33, 309-392. Link

-

Galal, A. M., et al. (2017). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer, 9(4), 107-111. Link

-

Forman, S. A., et al. (1999).[3] Water-soluble samples in cell culture: Considerations regarding use of solvents. In Vitro Cellular & Developmental Biology, 35, 12-19. (Contextual grounding for DMSO limits).

-

PubChem. (n.d.). Compound Summary: Guaianolide derivatives.[4] National Library of Medicine. Link

-

Siedle, B., et al. (2004).

B signaling.[5] Planta Medica, 70(10), 891-902. (Mechanistic grounding for GSL activity).

Sources

- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding Natural Diversity: Tailored Enrichment of the 8,12-Sesquiterpenoid Lactone Chemical Space through Divergent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

In vivo dosage determination for 1beta,10beta-Epoxydesacetoxymatricarin animal studies

An Application Note and Protocol from the Senior Application Scientist

Topic: A Systematic Approach to In Vivo Dose Determination for Novel Sesquiterpene Lactones: The Case of 1β,10β-Epoxydesacetoxymatricarin

Abstract

This guide provides a comprehensive framework for the in vivo dosage determination of novel sesquiterpene lactones, using the representative compound 1β,10β-Epoxydesacetoxymatricarin as a case study. Given the limited public data on this specific molecule, we present a robust, tiered methodology grounded in established preclinical strategies and regulatory guidelines. This document is designed for researchers, toxicologists, and drug development professionals, offering detailed protocols that span from initial formulation development to the establishment of a therapeutic window. Our approach emphasizes scientific integrity, ethical considerations in animal use, and data-driven decision-making to ensure the selection of safe and efficacious doses for subsequent preclinical studies.

Introduction: The Challenge of Dosing Novel Natural Products

Sesquiterpene lactones are a diverse class of natural products renowned for their wide range of biological activities.[1] However, translating a promising in vitro result into a successful in vivo study is contingent upon one of the most critical and challenging early steps: determining a safe and effective dose. An improperly selected dose can lead to failed efficacy studies, unexpected toxicity, or the premature termination of a promising drug candidate.

This application note outlines a systematic, multi-tiered approach to dose range finding for 1β,10β-Epoxydesacetoxymatricarin, a compound for which specific preclinical data is not widely available. The principles and protocols described herein are therefore broadly applicable to other novel, poorly soluble compounds. The core objective is to define the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED), thereby establishing a preliminary therapeutic window to guide all future in vivo research.[2][3] This process is foundational for generating reproducible, regulatory-compliant data.[4]

Foundational Step: Formulation and Physicochemical Characterization

Many natural products, including sesquiterpene lactones, are highly lipophilic and exhibit poor water solubility.[5][6] This presents a significant hurdle for in vivo administration, as the compound must be in a bioavailable form to exert its effect.[7] Therefore, before any animal is dosed, a robust and well-characterized formulation is essential.

2.1 Causality of Formulation Choice

The choice of vehicle and formulation strategy is not trivial; it directly impacts drug absorption, distribution, metabolism, and excretion (ADME).[4] An inappropriate vehicle can cause local irritation, inflammation, or systemic toxicity, confounding the interpretation of the compound's intrinsic effects. The goal is to develop a safe, stable, and homogenous formulation that can be consistently prepared and administered.

2.2 Key Formulation Strategies for Poorly Soluble Compounds

The selection of a formulation strategy depends on the physicochemical properties of the test article. Common approaches include:

-

Co-solvent Systems: Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous buffer (e.g., saline, PBS). The organic solvent should be kept to a minimum (typically <10% of the final volume) to avoid vehicle-induced toxicity.

-

Surfactant-based Systems: Employing surfactants like Tween® 80 or Cremophor® EL to create micellar solutions or microemulsions that enhance solubility.

-

Lipid-Based Formulations: Dissolving the compound in oils or lipids, which can improve oral absorption for lipophilic drugs.[8] This includes Self-Emulsifying Drug Delivery Systems (SEDDS).

-

Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio of the drug particles, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[9]

Table 1: Example Formulation Screening for 1β,10β-Epoxydesacetoxymatricarin

| Formulation ID | Vehicle Composition | Achieved Solubility (mg/mL) | Observations |

|---|---|---|---|

| F1 | 5% DMSO, 95% Saline | 0.1 | Precipitates after 1 hour |

| F2 | 10% Solutol® HS 15, 90% Water | 1.5 | Clear, stable solution for >24h |

| F3 | 5% Tween® 80, 5% Ethanol, 90% Saline | 2.0 | Clear, stable solution for >24h |

| F4 | Corn Oil | 5.0 | Stable suspension |

A Tiered Strategy for In Vivo Dose Determination

We advocate for a progressive, tiered approach that minimizes animal use while maximizing data acquisition, in line with the "3Rs" principles (Replacement, Reduction, Refinement). This workflow ensures that each subsequent study is informed by the data from the previous one.

// Nodes for outcomes node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Est_LD50 [label="Estimated LD50 & \n Toxicity Signs"]; Def_MTD [label="Definitive MTD & \n NOAEL"]; Ther_Window [label="Therapeutic Window \n (MED vs. MTD)"];

// Connections Formulation -> AcuteTox [label="Informs Starting Dose"]; AcuteTox -> Est_LD50 [dir=none]; Est_LD50 -> MTD_Study [label="Guides Dose Selection"]; MTD_Study -> Def_MTD [dir=none]; Def_MTD -> Efficacy [label="Sets Upper Dose Limit"]; Efficacy -> Ther_Window [label="Identifies MED"]; }

Caption: Tiered workflow for in vivo dose determination.

3.1 Tier 1: Acute Toxicity Assessment (Dose-Limit Finding)

The primary goal of this initial step is to identify a dose range that causes adverse effects and to estimate the median lethal dose (LD50). This study is crucial for classifying the substance's toxicity and guiding the design of more refined studies.[10][11]

Methodology: We recommend following a modified OECD Guideline 423 (Acute Toxic Class Method).[12] This method uses a stepwise procedure with a small number of animals (typically 3 per step) and allows for classification of the compound into a GHS toxicity category.[10][12]

Causality: The stepwise approach is a self-validating system. The outcome at one dose level (e.g., mortality or survival) directly dictates the next dose to be tested (either higher or lower), efficiently homing in on the toxic range while minimizing animal use compared to traditional LD50 tests.[12]

Caption: Decision tree for OECD 423-based acute toxicity study.

3.2 Tier 2: Maximum Tolerated Dose (MTD) Determination

With a dose range established, the next step is a more detailed study to precisely define the MTD. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality over a specified period.[2][4]

Methodology: This typically involves 3-5 dose groups, including a vehicle control, with more animals per group (e.g., 5-10 per sex). Doses should bracket the expected MTD based on the acute toxicity results. Animals are dosed for a short period (e.g., 7-14 days) and monitored intensively.

Key Monitoring Parameters:

-

Mortality: The most definitive endpoint.

-

Body Weight: A sensitive indicator of general health. A loss of >15-20% is often considered a sign of severe toxicity.[13]

-

Clinical Observations: Daily scoring of activity, posture, fur condition, and signs of pain or distress.

-

Food and Water Intake: Quantitative measure of animal well-being.

-

Hematology and Serum Chemistry: Blood analysis at the end of the study to identify target organ toxicity.

-

Gross Necropsy and Histopathology: Examination of organs for macroscopic and microscopic changes.

3.3 Tier 3: Preliminary Efficacy and Therapeutic Window Definition

Once a safe dose range is known, the focus shifts to efficacy. The goal is to identify the Minimum Effective Dose (MED), which is the lowest dose that produces a desired therapeutic effect in a relevant animal disease model.

Methodology: Using an appropriate disease model (e.g., a tumor xenograft model for an anti-cancer agent), animals are treated with several doses below the MTD. The doses should be selected to establish a dose-response relationship.[2]

Defining the Therapeutic Window: The therapeutic window is the range between the MED and the MTD. A wider therapeutic window is generally desirable, as it suggests a greater margin of safety. This information is critical for selecting dose levels for longer-term efficacy and toxicology studies.

Detailed Experimental Protocols

4.1 Protocol: Acute Oral Toxicity Study (Modified OECD 423)

-

1. Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice), typically females as they are often slightly more sensitive.[12] Acclimatize animals for at least 5 days.

-

2. Housing: House animals in standard conditions (22±3°C, 30-70% humidity, 12h light/dark cycle).[14]

-

3. Fasting: Fast animals overnight (with access to water) before dosing.

-

4. Dose Preparation: Prepare the formulation of 1β,10β-Epoxydesacetoxymatricarin immediately before use. Ensure it is homogenous.

-

5. Starting Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose from the OECD-defined levels: 5, 50, 300, or 2000 mg/kg.[10][12] For a novel compound with no data, 300 mg/kg is a common starting point.

-

6. Administration: Administer the dose in a single bolus via oral gavage. The volume should be based on body weight (e.g., 5-10 mL/kg for rats). Include a vehicle control group.

-

7. Observation:

-

Observe animals closely for the first 30 minutes, then hourly for 4 hours, and then daily for 14 days.

-

Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions).

-

Record body weights just before dosing and on days 1, 3, 7, and 14.

-

-

8. Stepwise Procedure:

-

Dose an initial group of 3 animals at the starting dose.

-

If 2 or 3 animals die: Re-test at the next lower dose level.

-

If 0 or 1 animal dies: Test the next higher dose level in another group of 3 animals.

-

If 3 animals die at the higher dose: Stop the study.

-

If 2 of 3 animals die at the starting dose: Re-test at the same dose to confirm. If the result is consistent, stop.

-

-

9. Endpoint: The study allows classification of the substance according to GHS categories based on the observed mortality at different dose levels. All surviving animals are euthanized at day 14 for gross necropsy.

4.2 Protocol: 14-Day MTD Determination Study

-

1. Animals and Groups: Use 4-5 groups of animals (e.g., 5-10 mice/sex/group).

-

Group 1: Vehicle Control

-

Group 2: Low Dose

-

Group 3: Mid Dose

-

Group 4: High Dose

-

(Optional Group 5: Sentinel group for interim blood collection)

-

-

2. Dose Selection: Doses should be based on the acute toxicity results. For example, if signs of toxicity appeared at 300 mg/kg, you might test 30, 100, and 250 mg/kg.

-

3. Administration: Dose animals daily (or according to the intended clinical regimen) for 14 days via the intended clinical route (e.g., oral gavage, intravenous).

-

4. Monitoring and Data Collection:

-

Daily: Mortality checks (twice daily), detailed clinical observations (using a scoring sheet), food consumption.

-

Weekly: Body weights.

-

-

5. Terminal Procedures (Day 15):

-

Collect blood via cardiac puncture for hematology and serum chemistry analysis.

-

Perform a full gross necropsy on all animals.

-

Collect and weigh key organs (e.g., liver, kidneys, spleen, heart, brain).

-

Preserve organs in 10% neutral buffered formalin for potential histopathological analysis.

-

-

6. MTD Definition: The MTD is defined as the highest dose that does not cause >10% mortality, >15% body weight loss, or debilitating clinical signs that would necessitate euthanasia.

Table 2: Sample Data Collection Sheet for MTD Study

| Animal ID | Group | Day 0 BW (g) | Day 7 BW (g) | Day 14 BW (g) | % BW Change | Daily Clinical Score (Avg) | Outcome |

|---|---|---|---|---|---|---|---|

| M01 | Vehicle | 22.1 | 23.5 | 25.0 | +13.1% | 0 | Survived |

| M06 | Low Dose | 22.5 | 23.6 | 24.8 | +10.2% | 0 | Survived |

| M11 | Mid Dose | 21.9 | 22.1 | 22.5 | +2.7% | 1.2 (Piloerection) | Survived |

| M16 | High Dose | 22.3 | 20.1 | 18.5 | -17.0% | 2.5 (Lethargy, Hunched) | Euthanized Day 11 |

Conclusion

The determination of an appropriate in vivo dose is a data-driven, iterative process that forms the bedrock of preclinical drug development. For novel sesquiterpene lactones like 1β,10β-Epoxydesacetoxymatricarin, where specific data is scarce, a systematic approach beginning with formulation and progressing through tiered toxicity and efficacy studies is paramount. By following the principles and protocols outlined in this guide—which are rooted in established regulatory and scientific standards—researchers can confidently select doses that are both safe and scientifically justified. This methodical process not only enhances the likelihood of successful outcomes in later-stage studies but also upholds the highest ethical standards in the use of laboratory animals.

References

- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.

- (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method - Academia.edu.

- Acute Toxicity by OECD Guidelines | PPTX - Slideshare.

- OECD Test Guideline 403: Acute Inhalation Toxicity - National Toxicology Program (NTP).

- Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD.

- Best Practices for Preclinical Dose Range Finding Studies | Altasciences.

- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

- Preclinical research strategies for drug development - AMSbiopharma.

- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.

- Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs.

- Dose-ranging studies (including discovery, preclinical and clinical) - GARDP Revive.

- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

- Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases - MDPI.

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC.

- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.

- Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development - BioDuro.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 3. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]

- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 12. (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method [academia.edu]

- 13. dctd.cancer.gov [dctd.cancer.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Visualizing 1β,10β-Epoxydesacetoxymatricarin: An Application Guide to Thin-Layer Chromatography

Abstract

This comprehensive application note provides a detailed protocol for the visualization of 1β,10β-Epoxydesacetoxymatricarin, a sesquiterpene lactone of significant interest in phytochemical and pharmacological research, using thin-layer chromatography (TLC). The guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the selection of optimal stationary and mobile phases, as well as the application of specific visualization reagents. The causality behind each experimental choice is explained to ensure both methodological robustness and scientific integrity. This document outlines step-by-step procedures for sample preparation, chromatographic development, and post-chromatographic derivatization to achieve sensitive and specific detection.

Introduction

1β,10β-Epoxydesacetoxymatricarin is a naturally occurring sesquiterpene lactone found in various plant species. Its biological activities, which are of great interest to the pharmaceutical industry, necessitate reliable and efficient analytical methods for its detection and quantification in complex matrices such as plant extracts. Thin-layer chromatography (TLC) stands out as a simple, rapid, and cost-effective technique for the qualitative analysis of such compounds.[1]

The primary challenge in the TLC analysis of compounds like 1β,10β-Epoxydesacetoxymatricarin lies in their lack of a strong chromophore, rendering them invisible under UV light unless they possess sufficient conjugation. Therefore, post-chromatographic derivatization with a suitable spray reagent is essential for visualization. This process involves a chemical reaction on the TLC plate that converts the analyte into a colored or fluorescent compound. The choice of reagent is critical and depends on the functional groups present in the analyte's structure. For sesquiterpene lactones, reagents that react with their characteristic functional groups or that act as general charring agents are typically employed.[2][3]

This guide provides a systematic approach to the TLC visualization of 1β,10β-Epoxydesacetoxymatricarin, focusing on the use of vanillin-sulfuric acid and p-anisaldehyde-sulfuric acid reagents, which are known to be effective for the detection of terpenes and other natural products.[2][4][5]

Principles of TLC and Compound Visualization

Thin-layer chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for compound identification under specific chromatographic conditions.[6][7][8]

The visualization of separated, non-colored compounds on a TLC plate is achieved by treating the plate with a reagent that reacts with the compounds to produce colored spots.[2] For sesquiterpene lactones, which often lack a strong native chromophore, this step is crucial. The choice of visualization reagent is guided by the chemical nature of the analyte. Reagents like vanillin-sulfuric acid and p-anisaldehyde-sulfuric acid are particularly effective for terpenes, reacting with them upon heating to produce characteristically colored adducts.[4][5][9]

Experimental Protocols

Materials and Reagents

-

TLC Plates: Silica gel 60 F₂₅₄ aluminum or glass plates (20 x 20 cm or 10 x 20 cm). The F₂₅₄ indicator allows for initial visualization of UV-active compounds, though 1β,10β-Epoxydesacetoxymatricarin may not be strongly UV-active.

-

Sample: 1β,10β-Epoxydesacetoxymatricarin standard (if available) or a purified plant extract containing the compound.

-

Solvents: All solvents should be of analytical or HPLC grade.

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

-

Visualization Reagents:

-

Vanillin-Sulfuric Acid Reagent: Dissolve 1.0 g of vanillin in 100 mL of ethanol, then carefully add 5 mL of concentrated sulfuric acid.

-

p-Anisaldehyde-Sulfuric Acid Reagent: Mix 0.5 mL of p-anisaldehyde with 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid. This reagent should be prepared fresh.[4][10]

-

-

Equipment:

-

Capillary tubes or micropipettes for spotting

-

TLC developing chamber

-

Heating plate or oven

-

Fume hood

-

UV lamp (254 nm and 365 nm)

-

Experimental Workflow

The following diagram illustrates the key steps in the TLC visualization of 1β,10β-Epoxydesacetoxymatricarin.

Caption: Workflow for TLC Analysis of 1β,10β-Epoxydesacetoxymatricarin.

Step-by-Step Protocol

-

Sample Preparation: Dissolve the 1β,10β-Epoxydesacetoxymatricarin standard or the plant extract in a suitable volatile solvent (e.g., methanol or chloroform) to a concentration of approximately 1 mg/mL.

-

TLC Plate Preparation:

-

Handle the TLC plate only by the edges to avoid contamination.

-

Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate.

-

Mark the positions for sample application along the origin line, keeping a distance of at least 1 cm between spots.

-

-

Spotting:

-

Using a capillary tube or micropipette, apply 1-5 µL of the sample solution to the marked positions on the origin line.

-

Ensure the spots are small and concentrated to achieve better separation. Allow the solvent to evaporate completely between applications if multiple applications are needed for a single spot.

-

-

Chromatographic Development:

-

Prepare the mobile phase. A common solvent system for sesquiterpene lactones is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined experimentally, but a range of 7:3 to 1:1 (v/v) is often effective.

-

Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm.

-

Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere, which leads to better and more reproducible results. Close the chamber and allow it to equilibrate for at least 30 minutes.

-

Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.

-

Allow the solvent front to ascend the plate until it is about 1-1.5 cm from the top edge.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

-

Drying:

-

Allow the plate to air-dry completely in a fume hood to remove all traces of the mobile phase. This is crucial as residual solvent can interfere with the visualization reagent.

-

-

Visualization:

-

UV Examination (Optional): Examine the dried plate under short-wave (254 nm) and long-wave (365 nm) UV light. Note any quenching or fluorescent spots.

-

Reagent Application: In a fume hood, spray the plate evenly with either the vanillin-sulfuric acid or p-anisaldehyde-sulfuric acid reagent.[4] Be careful not to oversaturate the plate.

-

Heating: Carefully heat the sprayed plate on a hot plate at 100-110°C for 5-10 minutes, or until colored spots develop.[11] The color and intensity of the spots will vary depending on the compound and the reagent used.

-

Documentation: Immediately after cooling, circle the spots with a pencil and record the colors. Photograph or scan the plate for a permanent record, as the colors may fade over time.

-

-

Rf Value Calculation:

Data Interpretation and Expected Results

The choice of visualization reagent will influence the color of the developed spots. The following table summarizes the expected observations for 1β,10β-Epoxydesacetoxymatricarin and similar sesquiterpene lactones.

| Reagent | Expected Color | Comments |

| Vanillin-Sulfuric Acid | Various colors (e.g., blue, purple, green, brown) | A versatile reagent for a wide range of natural products, including terpenes and steroids.[2][3][13] The specific color can be diagnostic for certain compounds. |

| p-Anisaldehyde-Sulfuric Acid | Various colors (e.g., violet, blue, red, grey, green) | Particularly useful for the detection of terpenes, phenols, and steroids.[4][9][14] Often provides a more diverse range of colors than vanillin-sulfuric acid. |

| Ceric Sulfate-Sulfuric Acid | Various colors (e.g., violet to grey for terpenes) | A strong oxidizing agent that can detect a wide variety of organic compounds.[15][16] |

The Rf value is dependent on the specific mobile phase composition. For a mobile phase of n-hexane:ethyl acetate (7:3, v/v) on a silica gel plate, 1β,10β-Epoxydesacetoxymatricarin, being a moderately polar compound, is expected to have an Rf value in the range of 0.3 - 0.6. It is important to co-spot a known standard, if available, for definitive identification.

Logical Framework for Reagent Interaction

The visualization process with sulfuric acid-based reagents involves a complex series of reactions, including dehydration, oxidation, and polymerization, initiated by the strong acid and heat. The aldehyde component (vanillin or p-anisaldehyde) then reacts with the resulting carbocations or other reactive intermediates to form colored products.

Caption: Proposed mechanism of color formation with acid-aldehyde reagents.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Streaking of spots | - Sample is overloaded.- Sample is not fully dissolved.- Polarity of the spotting solvent is too high. | - Apply a smaller volume of a more dilute sample solution.- Ensure the sample is completely dissolved before spotting.- Use a less polar solvent for sample preparation. |

| Rf value too high or too low | - Mobile phase polarity is inappropriate. | - If Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of n-hexane).- If Rf is too low, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). An ideal Rf is between 0.3 and 0.7.[12] |

| No spots visible after staining | - Insufficient amount of compound.- Reagent is old or improperly prepared.- Insufficient heating. | - Increase the concentration of the sample applied.- Prepare fresh visualization reagent.- Ensure the plate is heated to the correct temperature for an adequate amount of time. |

| Uneven solvent front | - TLC chamber not properly sealed or saturated.- Plate is touching the side of the chamber or filter paper. | - Ensure the chamber is properly sealed and lined with saturated filter paper.- Position the plate centrally in the chamber. |

Conclusion

This application note provides a robust and detailed protocol for the successful TLC visualization of 1β,10β-Epoxydesacetoxymatricarin. By understanding the principles behind the chromatographic separation and the chemical basis of the visualization reactions, researchers can effectively utilize TLC as a powerful tool for the rapid screening and identification of this and other related sesquiterpene lactones in various sample matrices. The provided protocols and troubleshooting guide serve as a valuable resource for achieving reproducible and reliable results in the analysis of these important natural products.

References

-

EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

-

Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 21). Understanding the Retention Factor in Thin Layer Chromatography. Retrieved from [Link]

-

University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

Delloyd's Lab-Tech. (n.d.). Preparation of TLC spray reagents. Retrieved from [Link]

-

ResearchGate. (2023, July 20). What are the best chemical reagents (i.e. spray reagents) used to detect the phytochemical constituents on TLC plates? Retrieved from [Link]

-

Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). TLC Stains. Retrieved from [Link]

-

Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

- Gerlach, A. da C. L., Gadea, A., da Silveira, R. M. B., Clerc, P., & Lohézic-le Dévéhat, F. (2018). The Use of Anisaldehyde Sulfuric Acid as an Alternative Spray Reagent in TLC Analysis Reveals Three Classes of Compounds in the Genus Usnea Adans. (Parmeliaceae, lichenized Ascomycota). Preprints.

-

University of California, Davis. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

-

UBC Library Open Collections. (n.d.). Analytical and biological studies of sesquiterpene lactones. Retrieved from [Link]

-

University of Pretoria. (n.d.). Chapter 3 Materials and Methods. Retrieved from [Link]

-

Preprints.org. (2018, February 24). The Use of Anisaldehyde Sulfuric Acid as an Alternative Spray Reagent in TLC Analysis Reveals Three Classes of Compounds in the Genus Usnea Adans. (Parmeliaceae, lichenized Ascomycota). Retrieved from [Link]

-

ResearchGate. (2015, September 1). TLC of selected sesquiterpenoids of the Asteraceae family. Retrieved from [Link]

-

ResearchGate. (2014, October 15). How do you prepare Cerium (IV) sulfate as a spray reagent? Retrieved from [Link]

-

MDPI. (2023, May 27). Localization of Sesquiterpene Lactones Biosynthesis in Flowers of Arnica Taxa. Retrieved from [Link]

-

NIH. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Color and Chemical Reactions of Selected Sesquiterpene Lactones and Ecdysones from Asteraceae on TLC Plates. Retrieved from [Link]

-

Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

Sources

- 1. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical and biological studies of sesquiterpene lactones - UBC Library Open Collections [open.library.ubc.ca]

- 4. epfl.ch [epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 7. Understanding the Retention Factor in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]

- 8. Khan Academy [khanacademy.org]

- 9. preprints.org [preprints.org]

- 10. Preparation of TLC spray reagents. [delloyd.50megs.com]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. Home Page [chem.ualberta.ca]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

Application Note & Protocol: Crystallization Strategies for X-ray Analysis of 1β,10β-Epoxydesacetoxymatricarin

Introduction: The Structural Imperative

1β,10β-Epoxydesacetoxymatricarin is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities.[1] For drug development professionals and medicinal chemists, the precise three-dimensional atomic arrangement of such a molecule is not merely academic; it is fundamental. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining molecular structure, providing unambiguous insights into stereochemistry, conformation, and intermolecular interactions.[2][3][4][5] This information is critical for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4]

However, the success of SCXRD is entirely contingent on the availability of a high-quality single crystal.[4][6] The process of growing such a crystal is often the rate-limiting step in structural elucidation.[4] This document provides a comprehensive guide, grounded in established crystallographic principles, to systematically approach the crystallization of 1β,10β-Epoxydesacetoxymatricarin. We will move beyond simple recipes to explain the causality behind the methods, empowering the researcher to troubleshoot and optimize the crystallization process.

Foundational Principle: The Primacy of Purity

Before any crystallization attempt, the purity of the sample must be rigorously established. Crystallization is a process of molecular self-assembly; impurities disrupt the formation of a uniform crystal lattice, often leading to amorphous precipitates, oils, or microcrystalline powders unsuitable for diffraction.

-

Minimum Purity Threshold: A minimum purity of 90-95% is strongly recommended before embarking on crystallization screening.[7]

-

Verification: Purity should be confirmed by methods such as ¹H NMR, ¹³C NMR, and LC-MS.

-

Pre-Crystallization Filtration: Always prepare crystallization solutions by dissolving the compound and filtering it through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vessel. This removes particulate matter that can act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[8][9]

Solvent Selection: Engineering Supersaturation

The choice of solvent is the most critical variable in a crystallization experiment.[8] The goal is to identify a solvent or solvent system in which the compound has moderate solubility, allowing for the slow and controlled generation of a supersaturated solution. For a sesquiterpene lactone like 1β,10β-Epoxydesacetoxymatricarin, which contains polar functional groups (epoxide, lactone) and a nonpolar hydrocarbon backbone, a systematic screening of solvents across a polarity range is advised.

Guiding Principles:

-

"Like Dissolves Like": The molecule's moderate polarity suggests that solvents of intermediate polarity like ethyl acetate, acetone, or short-chain alcohols are good starting points.[10][11]

-

Solubility Gradient: The ideal solvent is one where the compound is soluble when heated but sparingly soluble at room temperature or upon the addition of an anti-solvent.[12][13]

-

Volatility: Solvent volatility is key to the chosen method. Highly volatile solvents (DCM, diethyl ether) are often suitable for vapor diffusion but can evaporate too quickly in slow evaporation setups.[7]

Table 1: Recommended Solvent Screening for 1β,10β-Epoxydesacetoxymatricarin

| Solvent | Boiling Point (°C) | Polarity Index | Role & Rationale |

| Primary Solvents (Good Solubility) | |||

| Ethyl Acetate | 77.1 | 4.4 | A good starting point for many moderately polar organic compounds. Often yields high-quality crystals.[7] |

| Acetone | 56.0 | 5.1 | A polar aprotic solvent; its volatility can be controlled at lower temperatures. |

| Acetonitrile | 81.6 | 5.8 | Can promote different packing arrangements due to its polarity and shape. |

| Tetrahydrofuran (THF) | 66.0 | 4.0 | A good solvent, often used in vapor diffusion or layering with a nonpolar anti-solvent.[7] |

| Methanol / Ethanol | 64.7 / 78.4 | 5.1 / 4.3 | Polar, protic solvents that can engage in hydrogen bonding, potentially aiding crystal packing.[7] |

| Dichloromethane (DCM) | 39.6 | 3.1 | Excellent solvent but very volatile; best used in diffusion setups or for mixed-solvent evaporation.[10][14] |

| Anti-solvents (Poor Solubility) | |||

| Hexanes / Heptane | ~69 / 98.4 | 0.1 | Excellent nonpolar anti-solvents to use with more polar primary solvents like THF or Ethyl Acetate. |

| Diethyl Ether | 34.6 | 2.8 | A less polar, highly volatile anti-solvent. Useful for vapor diffusion. |

| Toluene | 110.6 | 2.4 | Less volatile than hexanes; can sometimes stabilize crystal lattices through π-π interactions.[7] |

| Water | 100.0 | 10.2 | To be used with caution, but can be an effective anti-solvent for compounds dissolved in miscible polar solvents like acetone or methanol. |

Core Crystallization Techniques & Protocols

It is highly recommended to screen multiple techniques in parallel with small amounts of material (2-10 mg per attempt).[10][14]

Workflow: Initial Crystallization Screening

Caption: General workflow for screening crystallization conditions.

Slow Evaporation